molecular formula C14H16Cl2O2 B14567567 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione CAS No. 61855-15-0

4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione

Cat. No.: B14567567
CAS No.: 61855-15-0
M. Wt: 287.2 g/mol
InChI Key: LGUWMYZZWYTWPX-UHFFFAOYSA-N
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Description

4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione is an organic compound characterized by its unique structure, which includes two chlorine atoms and a phenyl group substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione typically involves the chlorination of a precursor compound, followed by a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4-Dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione include:

  • 1,4-Dichlorobutane
  • 1,4-Dichloro-2-methylbutane
  • 4-Methyl-2-propyl-1,3-dioxolane

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both chlorine atoms and the phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61855-15-0

Molecular Formula

C14H16Cl2O2

Molecular Weight

287.2 g/mol

IUPAC Name

4,4-dichloro-1-[4-(2-methylpropyl)phenyl]butane-1,3-dione

InChI

InChI=1S/C14H16Cl2O2/c1-9(2)7-10-3-5-11(6-4-10)12(17)8-13(18)14(15)16/h3-6,9,14H,7-8H2,1-2H3

InChI Key

LGUWMYZZWYTWPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CC(=O)C(Cl)Cl

Origin of Product

United States

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